molecular formula C3H5N3 B1297571 N'-cyanoethanimidamide CAS No. 56563-07-6

N'-cyanoethanimidamide

Cat. No. B1297571
CAS RN: 56563-07-6
M. Wt: 83.09 g/mol
InChI Key: KKZFHAKALPLYLL-UHFFFAOYSA-N
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Description

N’-cyanoethanimidamide is a chemical compound with the molecular formula C3H5N3 and a molecular weight of 83.09190 . It is used in various chemical reactions and has several synonyms, including N-cyano-acetamidine and N-Cyan-acetimidin .


Synthesis Analysis

The synthesis of N’-cyanoethanimidamide involves several steps. The literature suggests that it can be synthesized from methyl n-cyanoa (CAS#:5652-84-6) and cyanamide (CAS#:420-04-2) or methyl ethanimidate (CAS#:14777-29-8) . The synthetic route involves complex chemical reactions, and the process is documented in the Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of N’-cyanoethanimidamide consists of three carbon atoms, five hydrogen atoms, and three nitrogen atoms . The exact structure can be determined using various spectroscopic techniques, but the details are not available in the current search results.


Physical And Chemical Properties Analysis

N’-cyanoethanimidamide has a molecular weight of 83.09190 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current search results .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“N’-cyanoethanimidamide” plays a crucial role in the synthesis of nitrogen-containing heterocycles, which are a significant division of organic chemistry. These compounds are optimized for specific applications due to the presence and nature of the heteroatom .

Medicinal Chemistry

In medicinal chemistry, “N’-cyanoethanimidamide” derivatives are explored for their potential therapeutic properties. They are used in the design and development of new drugs, particularly targeting diseases where heterocyclic compounds show efficacy .

Industrial Applications

The industrial applications of “N’-cyanoethanimidamide” include its use as a precursor or intermediate in the manufacturing of various chemicals that require nitrogen heterocycles, such as dyes, pigments, and agrochemicals .

Antimicrobial Agents

“N’-cyanoethanimidamide” is instrumental in the synthesis of N-halamines, which are known for their antimicrobial properties. These compounds are used to inhibit the growth of harmful microorganisms, thus protecting against infectious diseases .

Chemical Biology

In chemical biology, “N’-cyanoethanimidamide” derivatives are utilized for the chemical synthesis of peptides and proteins, labeling of native proteins of interest, and structural analysis and functional manipulation of RNAs .

Organic Synthesis

This compound is also used in organic synthesis, particularly in reactions that require the introduction of a cyano group or an imidamide moiety. It serves as a versatile building block for various organic transformations .

Development of Coupling Reagents

“N’-cyanoethanimidamide” can be used to develop new coupling reagents that facilitate the joining of two separate chemical entities. This application is particularly valuable in the synthesis of complex organic molecules .

Heterocyclic Chemistry

Lastly, it finds application in heterocyclic chemistry, where it is used to create complex molecular structures that are prevalent in many natural products and pharmaceuticals .

properties

IUPAC Name

N'-cyanoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3(5)6-2-4/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFHAKALPLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336716
Record name N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyanoethanimidamide

CAS RN

56563-07-6
Record name N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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